![molecular formula C16H16Br2N4O4 B114155 Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- CAS No. 143430-35-7](/img/structure/B114155.png)
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrimidoquinazoline family of compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- in lab experiments include its potent anti-tumor activity and anti-inflammatory properties. However, this compound has several limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-. One potential direction is to investigate the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to determine the mechanism of action of this compound and to identify potential drug targets. Finally, the development of more soluble analogs of this compound could increase its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- involves several steps. The first step involves the reaction of 3,4-dihydro-6,7-dimethoxy-4-methyl-1H-quinazoline-2-thione with bromomethyl methyl ether in the presence of potassium carbonate. This reaction yields 3,4-dihydro-6,7-dimethoxy-4-methyl-1H-quinazoline-2-thione-2-methyl-1,3-dioxolane. The second step involves the reaction of the product from the first step with 2,7-dibromomethyl-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-1H-pyrimido[4,5-g]quinazoline-4,9-dione in the presence of sodium hydride. This reaction yields Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-.
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- has been studied for its potential applications in scientific research. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
143430-35-7 |
---|---|
Produktname |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- |
Molekularformel |
C16H16Br2N4O4 |
Molekulargewicht |
488.1 g/mol |
IUPAC-Name |
2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C16H16Br2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3 |
InChI-Schlüssel |
OAIDJPDDUYAYTI-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr |
Kanonische SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr |
Synonyme |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.